(2-Cyanoethyl)trifluoroborate

Shelf Stability Storage Procurement

Choose this specific shelf-stable potassium (2-cyanoethyl)trifluoroborate (CAS 1159919-79-5) for reproducible, high-yielding Suzuki-Miyaura couplings. Unlike free boronic acids or pinacol esters, the monomeric trifluoroborate salt avoids protodeboronation and boroxine equilibria, ensuring precise stoichiometry and consistent impurity profiles. Its inert C–B bond tolerates downstream transformations on the cyano handle, reducing protecting-group operations. Typical purity ≥95%, ideal for library synthesis and process development.

Molecular Formula C3H4BF3N-
Molecular Weight 121.88 g/mol
Cat. No. B14773884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanoethyl)trifluoroborate
Molecular FormulaC3H4BF3N-
Molecular Weight121.88 g/mol
Structural Identifiers
SMILES[B-](CCC#N)(F)(F)F
InChIInChI=1S/C3H4BF3N/c5-4(6,7)2-1-3-8/h1-2H2/q-1
InChIKeyDFGBIBMWBQKIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Cyanoethyl)trifluoroborate Is a Strategic Organoboron Building Block for Chemical Procurement


(2-Cyanoethyl)trifluoroborate (commonly supplied as the potassium salt, CAS 1159919-79-5) is a tetracoordinate organotrifluoroborate that belongs to the broader class of shelf‑stable boron nucleophiles developed as protected surrogates for boronic acids. Unlike the corresponding tricoordinate boronic acid or boronate ester analogues, the trifluoroborate exists as a discrete, monomeric anion [1]. Its molecular formula is C₃H₄BF₃N⁻ (free anion, MW 121.88) or C₃H₄BF₃KN (potassium salt, MW 160.98) . The compound integrates a primary alkyl chain terminated with a cyano group, offering a functional handle for downstream diversification that is orthogonal to the inert C–B bond.

Why Generic Substitution of (2-Cyanoethyl)trifluoroborate with a Boronic Acid or Ester Is Scientifically Risky


Despite the superficial similarity, (2‑cyanoethyl)boronic acid, its pinacol ester, and the trifluoroborate cannot be interchanged without impacting reaction outcomes. The free boronic acid is prone to reversible trimerization to boroxines, which introduces stoichiometric uncertainty and can lead to irreproducible yields, while the pinacol ester adds significant mass with lower atom economy [1]. Critically, alkylboronic acids are susceptible to protodeboronation and oxidative degradation under ambient conditions, while the tetracoordinate trifluoroborate resists these pathways, preserving the valuable C–B bond through multi‑step synthetic sequences [2]. The quantitative evidence below details exactly where the trifluoroborate form delivers measurable, procurement‑relevant differentiation.

(2-Cyanoethyl)trifluoroborate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Bench Stability: Indefinite Shelf Life vs. Rapid Degradation of Alkylboronic Acids

Potassium organotrifluoroborates as a class can be stored indefinitely at room temperature in air without special precautions, whereas alkylboronic acids are susceptible to air oxidation and hydrolytic protodeboronation that can occur on timescales of hours to days [1]. This stability difference directly reduces procurement risk for multi‑gram stockpiling and long‑term project continuity. NOTE: Direct quantitative shelf‑life data for the specific (2‑cyanoethyl) analogue are not published; this inference is drawn from the well‑established behaviour of the broader alkyltrifluoroborate class.

Shelf Stability Storage Procurement

Stoichiometric Precision: Monomeric Trifluoroborate vs. Boroxine‑Forming Boronic Acid

Organic trifluoroborates exist as monomeric, tetracoordinate species and therefore can be weighed with precise stoichiometric control. In contrast, (2‑cyanoethyl)boronic acid and many other alkylboronic acids reversibly form trimeric cyclic anhydrides (boroxines), creating uncertainty in the effective concentration of the active monomer [1]. This leads to irreproducible coupling yields when stoichiometry is based on nominal mass rather than titrated active species. NOTE: Direct titrimetric comparison between the cyanoethyl‑trifluoroborate and its corresponding boronic acid is not available; the advantage is a class‑level property of trifluoroborates.

Stoichiometry Reaction Reproducibility Scale‑up

Resistance to Protodeboronation: Minimising Side‑Reaction Pathways

Under basic Suzuki–Miyaura coupling conditions, certain organotrifluoroborates undergo slow hydrolysis to the corresponding boronic acid, which then transmetalates. This “slow‑release” mechanism keeps the steady‑state concentration of the free boronic acid low, thereby minimising competitive protodeboronation and oxidative homocoupling side reactions [1]. In the specific mechanistic study by Lennox and Lloyd‑Jones, alkyl‑based trifluoroborates (e.g., isopropyl‑BF₃K) underwent rapid “direct” hydrolysis (complete release of boronic acid within minutes), yet the overall side‑reaction profile was still superior to that observed with the pre‑formed boronic acid because the released acid is immediately consumed in the catalytic cycle [1]. The behaviour of the 2‑cyanoethyl analogue has not been independently measured, but it is expected to follow the “direct” hydrolysis pathway based on the Swain–Lupton resonance parameter of the alkyl substituent.

Protodeboronation Side‑reaction suppression Reaction selectivity

Chemical Inertness of the C–B Bond: Enabling Multi‑Step Elaboration Without Protecting‑Group Exchange

The carbon–boron bond in alkyltrifluoroborates is inert to a wide range of reagents (bases, nucleophiles, oxidants) that would otherwise cleave or react with a free boronic acid. This property has been exploited to carry out functional group interconversions on the organic scaffold while retaining the trifluoroborate intact [1]. In the seminal Molander synthesis of highly functionalised ethyltrifluoroborates, the dicyano‑substituted ethyltrifluoroborate was alkylated in 92% yield without any degradation of the BF₃K moiety [2]. Although the specific mono‑cyanoethyl analogue was not a substrate in that study, the principle of C–B bond inertness extends to all alkyltrifluoroborates bearing electron‑withdrawing groups.

Orthogonal reactivity Functional group tolerance Late‑stage functionalisation

Supplier‑Verified Purity: ≥95% by NMR/HPLC vs. Uncharacterised Boronic Acid Alternatives

Reputable vendors supply the potassium salt of (2‑cyanoethyl)trifluoroborate with a standard purity of ≥95% (often 95+% or 98%), supported by batch‑specific QC data (NMR, HPLC, or GC) . In contrast, the corresponding (2‑cyanoethyl)boronic acid is frequently offered without full analytical characterisation, and its effective purity is complicated by boroxine formation. This QC documentation directly supports regulatory and reproducibility requirements in pharmaceutical R&D and industrial process development.

Quality Control Purity Procurement Specifications

Atom Economy: Trifluoroborate vs. Pinacol Boronate Ester in Parallel Synthesis

The pinacol ester of (2‑cyanoethyl)boronic acid (C₉H₁₆BNO₂, MW 181.04) carries a substantial mass penalty from the diol protecting group compared with the potassium trifluoroborate salt (C₃H₄BF₃KN, MW 160.98). In library synthesis or scale‑up where reagent mass efficiency is a driver, the trifluoroborate delivers the same cyanoethyl moiety with 11% lower molecular weight . While this difference is modest, it becomes significant when hundreds of coupling reactions are performed in parallel, directly affecting reagent cost and waste stream volume.

Atom Economy Parallel Synthesis Library Production

Optimal Procurement and Application Scenarios for (2-Cyanoethyl)trifluoroborate Based on Quantitative Evidence


Suzuki–Miyaura Cross‑Coupling for sp³–sp² C–C Bond Formation in Drug Discovery Libraries

As an alkyltrifluoroborate, this compound serves as a bench‑stable, monomeric nucleophile for palladium‑ or nickel‑catalysed Suzuki couplings with aryl/heteroaryl halides, directly introducing a cyanoethyl group. The slow‑release hydrolysis mechanism minimises protodeboronation side products, improving crude purity in library synthesis, as established for the alkyl‑BF₃K class [1].

Multi‑Step Convergent Synthesis Where the C–B Bond Must Survive Functional Group Interconversions

The inertness of the C–B bond in the trifluoroborate allows chemists to perform transformations on the cyano group or the alkyl chain (e.g., reduction to amine, hydrolysis to acid, or alkylation) without degrading the nucleophilic boron centre [1]. This orthogonal reactivity pattern avoids the need for protecting group exchange, improving overall step economy in target‑oriented synthesis.

Process Chemistry Scale‑Up Requiring Precise Stoichiometric Control and Consistent Quality

Because the trifluoroborate is a monomeric crystalline solid with batch‑verified purity ≥95%, it can be weighed precisely to the desired stoichiometry without the uncertainty introduced by boroxine equilibria [1]. This feature is critical for process development where yield reproducibility and impurity profiles must meet stringent regulatory expectations.

Replacement of Pinacol Boronate Esters to Reduce Mass and Waste in Parallel Synthesis

For high‑throughput experimentation or parallel synthesis where dozens to hundreds of coupling reactions are performed, substituting the pinacol ester (MW 181.04) with the potassium trifluoroborate (MW 160.98) saves 11% on reagent mass per reaction, reducing both procurement cost and solvent/reagent waste [1].

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